molecular formula C9H14N2O B1361403 [1-(4-METHOXYPHENYL)ETHYL]HYDRAZINE CAS No. 75333-10-7

[1-(4-METHOXYPHENYL)ETHYL]HYDRAZINE

Cat. No.: B1361403
CAS No.: 75333-10-7
M. Wt: 166.22 g/mol
InChI Key: FCPXLOMGMCZSNL-UHFFFAOYSA-N
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Description

[1-(4-METHOXYPHENYL)ETHYL]HYDRAZINE is an organic compound with the molecular formula C9H14N2O It is a hydrazine derivative, characterized by the presence of a hydrazine group attached to a 4-methoxyphenyl group through an ethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-METHOXYPHENYL)ETHYL]HYDRAZINE typically involves the reaction of 4-methoxyphenylhydrazine with an appropriate ethylating agent. One common method is the reaction of 4-methoxyphenylhydrazine hydrochloride with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[1-(4-METHOXYPHENYL)ETHYL]HYDRAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while substitution reactions can produce a variety of substituted hydrazine derivatives.

Scientific Research Applications

[1-(4-METHOXYPHENYL)ETHYL]HYDRAZINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of [1-(4-METHOXYPHENYL)ETHYL]HYDRAZINE involves its interaction with biological molecules through its hydrazine group. This group can form covalent bonds with carbonyl-containing compounds, leading to the inhibition of enzymes that rely on carbonyl groups for their activity. The molecular targets and pathways involved include various enzymes and proteins that are essential for cellular metabolism and signaling .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylhydrazine: A simpler hydrazine derivative with similar reactivity.

    1-(4-Methoxyphenyl)ethylamine: Lacks the hydrazine group but shares the 4-methoxyphenyl and ethyl structure.

    Phenylhydrazine: A related compound with a phenyl group instead of a 4-methoxyphenyl group.

Uniqueness

Its ability to participate in a wide range of chemical reactions and its potential use in medicinal chemistry make it a valuable compound for research and industrial applications .

Properties

CAS No.

75333-10-7

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-(4-methoxyphenyl)ethylhydrazine

InChI

InChI=1S/C9H14N2O/c1-7(11-10)8-3-5-9(12-2)6-4-8/h3-7,11H,10H2,1-2H3

InChI Key

FCPXLOMGMCZSNL-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)OC)NN

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NN

Origin of Product

United States

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